(2S,6S)-2,6-Dimethylpiperazine oxalate

Asymmetric synthesis Chiral resolution Process chemistry

(2S,6S)-2,6-Dimethylpiperazine oxalate (CAS 1523530-70-2) is a chiral piperazine derivative with the molecular formula C₈H₁₆N₂O₄ and a molecular weight of 204.22 g/mol. This compound features a trans-2,6-dimethylpiperazine core bearing two defined stereocenters in the (2S,6S) absolute configuration, formulated as the oxalate salt to provide a stable, crystalline solid form suitable for research and synthetic applications.

Molecular Formula C8H16N2O4
Molecular Weight 204.22
CAS No. 1523530-70-2
Cat. No. B3059952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,6S)-2,6-Dimethylpiperazine oxalate
CAS1523530-70-2
Molecular FormulaC8H16N2O4
Molecular Weight204.22
Structural Identifiers
SMILESCC1CNCC(N1)C.C(=O)(C(=O)O)O
InChIInChI=1S/C6H14N2.C2H2O4/c1-5-3-7-4-6(2)8-5;3-1(4)2(5)6/h5-8H,3-4H2,1-2H3;(H,3,4)(H,5,6)/t5-,6-;/m0./s1
InChIKeySGDBJISJUXHDLI-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,6S)-2,6-Dimethylpiperazine Oxalate CAS 1523530-70-2: Procurement and Differential Specification Overview


(2S,6S)-2,6-Dimethylpiperazine oxalate (CAS 1523530-70-2) is a chiral piperazine derivative with the molecular formula C₈H₁₆N₂O₄ and a molecular weight of 204.22 g/mol . This compound features a trans-2,6-dimethylpiperazine core bearing two defined stereocenters in the (2S,6S) absolute configuration, formulated as the oxalate salt to provide a stable, crystalline solid form suitable for research and synthetic applications . As a member of the 2,6-disubstituted piperazine class, this compound serves as a chiral building block for medicinal chemistry programs requiring enantiomerically pure intermediates [1].

Why Generic Substitution of (2S,6S)-2,6-Dimethylpiperazine Oxalate is Scientifically Invalid: Stereochemical and Synthetic Barriers


The 2,6-dimethylpiperazine scaffold exists in four distinct stereoisomeric forms—(2S,6S), (2R,6R), cis-(2R,6S), and cis-(2S,6R)—with each configuration conferring fundamentally different three-dimensional geometries and, consequently, distinct pharmacological and synthetic properties [1][2]. While cis-2,6-dimethylpiperazine is commercially accessible at scale as an intermediate for fluoroquinolone antibiotics, the trans-(2S,6S) enantiomer is substantially more challenging to obtain, requiring dedicated asymmetric synthetic routes rather than simple stereoisomer interconversion [3]. The oxalate counterion further distinguishes this specific salt form by imparting defined solid-state properties, crystallinity, and handling characteristics that differ meaningfully from the free base (CAS 402832-69-3) or the dihydrochloride salt, directly impacting formulation development and synthetic workflow compatibility .

Quantitative Differentiation Evidence for (2S,6S)-2,6-Dimethylpiperazine Oxalate CAS 1523530-70-2: Comparative Data for Procurement Decisions


Synthetic Accessibility Differential: Trans-(2S,6S) Enantiomer Requires Dedicated Asymmetric Synthesis Versus Commercially Prevalent Cis Isomer

In contrast to the commercially available cis-2,6-dimethylpiperazine, the trans-(2S,6S) isomer is much more difficult to obtain [1]. While cis-2,6-dimethylpiperazine is industrially produced at scale via catalytic amination of diisopropanolamine or 1,2-diaminopropane with ammonia and hydrogen [2], the trans-(2S,6S) enantiomer cannot be accessed via this direct route and instead requires dedicated asymmetric synthetic sequences. Two distinct asymmetric routes to the (2S,6S) enantiomer have been developed—one employing diastereospecific triflate alkylation and another utilizing a novel intramolecular Mitsunobu reaction—both of which are inherently more complex and lower-yielding than cis-isomer production [1]. This synthetic barrier translates directly to higher procurement costs and longer lead times for the trans-(2S,6S) enantiomer relative to the cis isomer.

Asymmetric synthesis Chiral resolution Process chemistry Synthetic accessibility

Biological Activity Trend: Cis/Trans Stereoisomerism Drives Potency and Selectivity Differentiation in α1-Adrenoceptor Systems

In a systematic structure-activity relationship study of prazosin-related compounds incorporating dialkylpiperazine moieties, a pronounced trend of antagonist activity was observed within cis/trans stereoisomeric pairs [1]. The cis derivative (cyclazosin) demonstrated the highest potency with an α1/α2 selectivity ratio value of 7800, while trans-stereoisomeric compounds displayed a distinct activity profile [1]. This class-level evidence demonstrates that the spatial arrangement of methyl substituents on the piperazine ring—whether cis or trans—fundamentally alters the interaction with the lipophilic binding pocket of the α1-adrenoceptor surface, which possesses a well-defined size and spatial orientation [1]. Further enantioselectivity studies with cyclazosin enantiomers revealed that (+)-1 displayed 40-90-fold selectivity for α1B-adrenoceptors relative to α1A and α1d subtypes, while (−)-1 was 11-14-fold more potent at α1A and 47-fold more potent at α1d-adrenoceptors than its enantiomeric counterpart [2].

α1-Adrenoceptor Stereoselective pharmacology Receptor selectivity Structure-activity relationship

Pharmaceutical Intermediate Validation: (2S,6S) Stereochemistry Essential for JAK1 Selective Inhibitor Synthesis

The (2S,6S)-2,6-dimethylpiperazine core, when protected as its N-Boc derivative (tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate, CAS 574007-66-2), serves as a key intermediate in the synthesis of JAK1 selective inhibitors . This protected derivative is directly prepared from (2S,6S)-2,6-dimethylpiperazine and has demonstrated kg-scale synthesis feasibility, confirming its utility beyond milligram-scale research quantities . The stereochemical integrity of the (2S,6S) configuration is essential for this application; the corresponding (2R,6R) enantiomer or cis stereoisomers would yield compounds with fundamentally different three-dimensional geometries that are unlikely to maintain the requisite target binding interactions.

JAK1 inhibitor Kinase inhibitor Drug intermediate Stereospecific synthesis

Oxalate Salt Specification Differential: Purity Specification and Solid-State Handling Advantages

The oxalate salt form (CAS 1523530-70-2) is supplied as a white crystalline solid with a typical purity specification of 97% . In contrast, the corresponding free base (2S,6S)-2,6-dimethylpiperazine (CAS 402832-69-3) is a liquid or low-melting solid with a molecular weight of 114.19 g/mol and a predicted pKa of 8.53±0.60 . The oxalate counterion provides crystalline stability that facilitates accurate weighing, controlled storage (0-8°C recommended for oxalate salt versus room temperature for some free base preparations), and reproducible reaction stoichiometry in synthetic applications . Additionally, oxalate salt formation provides a convenient handle for chiral purity determination and enantiomeric excess verification via optical rotation or chiral HPLC methods.

Salt selection Solid-state chemistry Crystallinity Handling properties

Trans Isomer Industrial Production Gap: Patent Analysis Confirms Synthetic Challenges for Non-Cis Stereoisomers

Patent CN103265498A, filed in 2013, explicitly addresses the industrial production gap for trans-2,6-dimethylpiperazine. The patent background states that prior art methods—specifically CN101463016A using 1,2-propanediamine at 300-320°C—could only obtain the racemate 2,6-dimethylpiperazine followed by chromatographic separation of cis and trans configurations, but critically 'only two trans-structure racemates can be obtained, but two absolute configurations of 2S,6S- and 2R,6R- cannot be obtained' [1]. This patent acknowledges that existing industrial processes are incapable of directly producing the individual trans enantiomers, necessitating the development of novel technology specifically for trans-2,6-dimethylpiperazine production [1]. The oxalate salt of (2S,6S)-2,6-dimethylpiperazine thus represents a compound with a fundamentally different industrial supply chain profile compared to the cis isomer, which benefits from well-established catalytic production methods.

Process chemistry Industrial synthesis Patent analysis Stereoisomer separation

Computational and Crystallographic Characterization Differential: 2,6-Dimethylpiperazine-1,4-diium Oxalate Oxalic Acid Crystal Structure Provides Solid-State Benchmark

A 2024 study reported the synthesis, single-crystal X-ray diffraction characterization, and DFT computational analysis of 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid (2DPOA), a closely related oxalate salt prepared from 2,6-dimethylpiperazine and oxalic acid in a 3:2 molar ratio [1]. The crystal structure was solved and refined, with molecular geometry optimized using Gaussian 09 software at the B3LYP level of theory and validated against experimental XRD data [1]. The energy gap between HOMO-LUMO orbitals was determined within frontier molecular orbital theory, and molecular docking simulations were performed to assess potential pharmaceutical properties, with results suggesting the compound may have relevance for cancer and epilepsy target interactions [1]. This study establishes a solid-state characterization benchmark for 2,6-dimethylpiperazine-derived oxalate salts that can inform polymorph screening and formulation development activities for the (2S,6S)-2,6-dimethylpiperazine oxalate system.

Crystallography DFT calculation Solid-state characterization Polymorph screening

Recommended Research and Industrial Application Scenarios for (2S,6S)-2,6-Dimethylpiperazine Oxalate Based on Differential Evidence


Stereoselective Kinase Inhibitor Lead Optimization Programs Requiring Defined (2S,6S) Chirality

Programs developing JAK1 selective inhibitors or related kinase-targeted therapeutics where the (2S,6S)-2,6-dimethylpiperazine core serves as a chiral scaffold. The validated synthetic route to the N-Boc protected derivative (CAS 574007-66-2) from this starting material, with demonstrated kg-scale synthesis feasibility, provides a de-risked supply chain pathway for programs advancing from discovery into preclinical development [1]. The oxalate salt form offers crystalline handling advantages and precise stoichiometric control for reproducible analog synthesis. Alternative stereoisomers (cis or (2R,6R)) would yield compounds with fundamentally different three-dimensional geometries incompatible with the intended target binding pocket.

GPCR Target Validation Studies Investigating Stereochemical Determinants of Receptor Binding

Research programs exploring the role of stereochemistry in receptor-ligand interactions, particularly for GPCR targets such as α1-adrenoceptors where cis/trans stereoisomeric pairs have been shown to produce distinct selectivity profiles [1]. The (2S,6S) trans configuration provides a defined stereochemical probe for structure-activity relationship studies aimed at mapping the spatial requirements of lipophilic binding pockets. The class-level evidence demonstrating up to 47-fold potency differences between enantiomers in related systems underscores the critical importance of using the correct stereoisomer for mechanistic studies .

Solid-State Formulation Development Requiring Defined Crystalline Salt Forms of Chiral Amines

Pharmaceutical development programs where the crystalline nature of the oxalate salt provides advantages over the liquid or low-melting free base for formulation screening, stability testing, and solid-state characterization [1]. The established purity specification (≥97%) and defined storage conditions (0-8°C) provide a reproducible starting point for polymorph screening, salt selection studies, and pre-formulation development activities. The availability of crystallographic data for a closely related 2,6-dimethylpiperazine oxalate salt offers a reference framework for solid-state property characterization .

Asymmetric Synthesis Methodology Development and Chiral Auxiliary Applications

Academic and industrial research groups developing novel asymmetric synthetic methodologies that require enantiomerically pure, crystalline chiral amine building blocks. The (2S,6S)-2,6-dimethylpiperazine scaffold, with its two defined stereocenters and trans geometry, provides a rigid chiral framework for investigating stereoselective transformations [1]. The oxalate salt offers convenient handling and storage properties for routine laboratory use, while the established asymmetric synthetic routes (triflate alkylation and Mitsunobu-based strategies) provide a synthetic provenance reference for researchers developing alternative synthetic approaches to this challenging target.

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